molecular formula C25H26N2O4S B6560584 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide CAS No. 946212-83-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

Katalognummer: B6560584
CAS-Nummer: 946212-83-5
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: XSGNEJYDTGXMIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-phenylpropanamide moiety.

Eigenschaften

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-22-11-13-23(14-12-22)32(29,30)27-17-5-8-20-18-21(10-15-24(20)27)26-25(28)16-9-19-6-3-2-4-7-19/h2-4,6-7,10-15,18H,5,8-9,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNEJYDTGXMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequently, the 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 3-phenylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in various assays, including its potential as an antitubulin agent.

  • Medicine: Research has indicated its potential use in cancer therapy due to its ability to disrupt microtubule formation in cancer cells.

  • Industry: It can be used in the development of new pharmaceuticals and other chemical products.

Wirkmechanismus

The compound exerts its effects through the disruption of microtubule formation, which is crucial for cell division. By interfering with this process, it can inhibit the growth of cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) and 14l ()

  • Key Structural Differences: 14k/14l: Feature amino acid-like side chains (e.g., 4-hydroxy-2,6-dimethylphenyl) and bulky hydrophobic groups (naphthalen-1-ylmethyl or dihydroindenyl) at the tetrahydroquinoline 6-position. Target Compound: Lacks the amino acid side chain but includes a 3-phenylpropanamide group, which may reduce opioid receptor selectivity compared to 14k/14l.
  • Biological Implications :
    • 14k/14l are optimized for mixed µ-opioid receptor (MOR) agonist activity, with bulky substituents enhancing receptor binding .
    • The target compound’s 4-methoxybenzenesulfonyl group may alter pharmacokinetics (e.g., increased metabolic stability due to sulfonyl protection) but reduce opioid efficacy.

(S)-2-Amino-N-((R)-6-(4-Hydroxybenzyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide (4f) ()

  • Key Structural Differences :
    • 4f : Contains a 4-hydroxybenzyl group at the 6-position and a hydroxylated phenyl side chain.
    • Target Compound : Replaces hydroxy groups with a methoxybenzenesulfonyl moiety, reducing hydrogen-bonding capacity but enhancing lipophilicity.
  • Biological Implications :
    • Hydroxy groups in 4f likely enhance opioid receptor interactions via polar contacts, whereas the target compound’s sulfonyl group may favor different targets (e.g., enzymes or ion channels) .

HDAC Inhibitors

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide ()

  • Key Structural Differences: HDAC Inhibitor: Includes a hydroxamic acid group (N-hydroxy acrylamide), critical for HDAC chelation, and a 4-methoxyphenylsulfonyl group.
  • Biological Implications :
    • The HDAC inhibitor’s hydroxamic acid enables zinc ion chelation in HDAC active sites, driving antitumor activity in colorectal cancer models .
    • The target compound’s propanamide chain may confer distinct mechanisms, such as kinase or receptor modulation.

NOS Inhibitors ()

N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)

  • Key Structural Differences :
    • Compound 70 : Features a thiophene carboximidamide group and a piperidinyl substituent.
    • Target Compound : Uses a 3-phenylpropanamide and 4-methoxybenzenesulfonyl group.
  • Biological Implications: Compound 70’s thiophene and amidine groups likely enhance NOS binding via π-π stacking and ionic interactions. The target compound’s sulfonyl group may reduce NOS affinity but improve solubility or plasma protein binding .

MGAT2 Inhibitor ()

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Key Structural Differences :
    • MGAT2 Inhibitor : Contains a trifluoroacetyl group and a sulfonamide linkage.
    • Target Compound : Uses a propanamide chain and lacks fluorine substituents.
  • Biological Implications :
    • The trifluoroacetyl group in the MGAT2 inhibitor enhances metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
    • The target compound’s phenylpropanamide may favor interactions with hydrophobic binding pockets in alternative targets .

Implications for Further Research

The target compound’s unique combination of a sulfonyl group and propanamide chain distinguishes it from analogs with known activities. Future studies should prioritize:

Target Identification: Screen against opioid receptors, HDACs, and NOS to clarify its mechanism.

ADME Profiling : Assess the impact of the 4-methoxybenzenesulfonyl group on solubility, plasma stability, and bioavailability.

Structural Optimization : Explore hybrid derivatives (e.g., incorporating hydroxamic acid or thiophene groups) to enhance selectivity for specific targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.